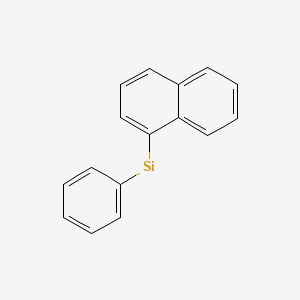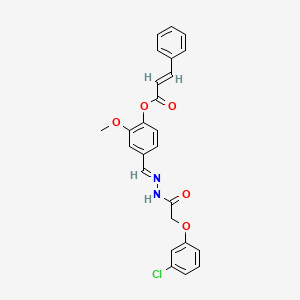
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C24H19ClN2O4 and a molecular weight of 434.883 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a carbohydrazonoyl group, and a phenylacrylate group. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the chlorophenoxyacetyl intermediate: This step involves the reaction of 3-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxyacetyl chloride.
Reaction with carbohydrazide: The 3-chlorophenoxyacetyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with 2-methoxyphenyl 3-phenylacrylate: Finally, the carbohydrazonoyl intermediate is coupled with 2-methoxyphenyl 3-phenylacrylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Analyse Des Réactions Chimiques
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be compared with similar compounds such as:
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar structure but with an additional chlorine atom, which may result in different chemical and biological properties.
4-Bromo-2-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: The presence of a bromine atom in this compound can lead to variations in reactivity and biological activity.
Propriétés
Numéro CAS |
477729-16-1 |
|---|---|
Formule moléculaire |
C25H21ClN2O5 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21ClN2O5/c1-31-23-14-19(16-27-28-24(29)17-32-21-9-5-8-20(26)15-21)10-12-22(23)33-25(30)13-11-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,28,29)/b13-11+,27-16+ |
Clé InChI |
QGRKMCDFUBZPGC-FNPYFNSGSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


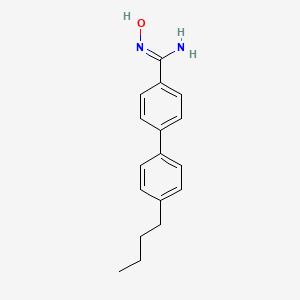
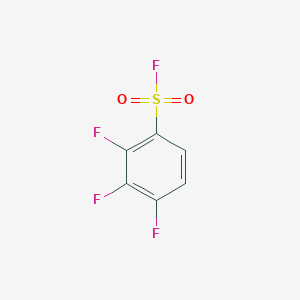
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
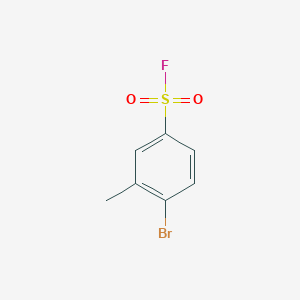
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)


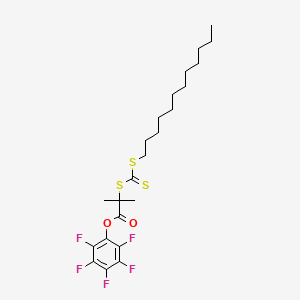
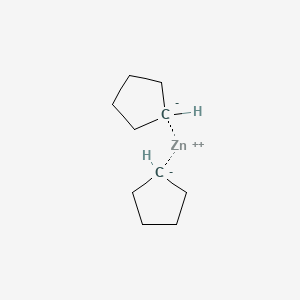
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
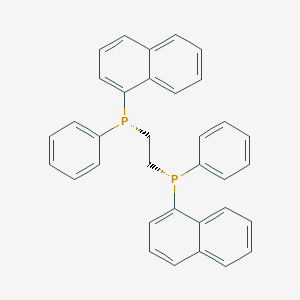
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)
